N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Structural Identification and Nomenclature
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s IUPAC name derives from its polycyclic core structure and substituent groups. The central scaffold consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, where:
- Cyclopenta[b]thiophene : A fused bicyclic system comprising a five-membered cyclopentane ring (positions 1–5) and a thiophene ring (positions 6–9) sharing two adjacent carbon atoms (b-fusion).
- 5,6-Dihydro-4H : Indicates partial saturation, with two hydrogen atoms at positions 5 and 6 reducing the cyclopentane ring’s unsaturation.
Substituents include:
- 3-Carboxamide group : A carboxamide (-CONH2) at position 3 of the thiophene ring.
- 2-(1H-Tetrazol-1-yl) : A tetrazole ring attached via its nitrogen atom (N1) to position 2 of the thiophene.
- N-(3,5-Dimethoxyphenyl) : A phenyl group substituted with methoxy (-OCH3) groups at positions 3 and 5, linked to the carboxamide’s nitrogen.
Isomeric possibilities arise from:
- Tetrazole tautomerism : The tetrazole group may exhibit azidoazomethine-tetrazole tautomerism, where the tetrazole ring opens to form an azide intermediate.
- Substituent orientation : The 3,5-dimethoxyphenyl group’s planar symmetry precludes stereoisomerism, but conformational flexibility in the cyclopentane ring could lead to chair-like or envelope conformers.
Molecular Formula and Weight Analysis
The molecular formula C17H17N5O3S confirms the presence of:
- 17 Carbon atoms : Distributed across the cyclopenta[b]thiophene core (9 carbons), tetrazole (4 carbons), and dimethoxyphenyl group (4 carbons).
- 5 Nitrogen atoms : Localized in the tetrazole ring (4 nitrogens) and carboxamide group (1 nitrogen).
- 3 Oxygen atoms : Two from methoxy groups and one from the carboxamide.
The molecular weight of 371.4 g/mol aligns with high-resolution mass spectrometry data. A comparative analysis of similar cyclopenta[b]thiophene derivatives reveals consistent mass-to-charge ratios (e.g., ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, MW 362.47 g/mol).
Substituent Configuration and Stereoelectronic Effects
Methoxy Groups
The 3,5-dimethoxyphenyl substituent exhibits dual electronic effects:
- Negative inductive effect (-I) : Oxygen’s electronegativity withdraws electron density via σ-bonds.
- Positive resonance effect (+R) : Lone pairs on oxygen delocalize into the aromatic ring, enhancing electron density at ortho/para positions.
For this compound, resonance dominates, making the phenyl group electron-rich and directing electrophilic substitution to the carboxamide-linked nitrogen.
Tetrazole Group
The 1H-tetrazol-1-yl group contributes:
- Aromaticity : The tetrazole ring’s 6π-electron system stabilizes the structure via delocalization.
- Tautomeric equilibrium : In solution, the tetrazole may interconvert with its azidoazomethine tautomer, influenced by solvent polarity and temperature. Computational studies suggest the tetrazole form predominates in nonpolar media due to aromatic stabilization.
Stereoelectronic Interactions
Key interactions include:
- Intramolecular hydrogen bonding : The carboxamide’s NH group may form a weak hydrogen bond with the tetrazole’s N2 atom, stabilizing the cis conformation.
- Steric hindrance : The bulky 3,5-dimethoxyphenyl group restricts rotation about the C–N bond, favoring a planar arrangement with the thiophene ring.
Properties
Molecular Formula |
C17H17N5O3S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-11-6-10(7-12(8-11)25-2)19-16(23)15-13-4-3-5-14(13)26-17(15)22-9-18-20-21-22/h6-9H,3-5H2,1-2H3,(H,19,23) |
InChI Key |
WLDICTGSMICPNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentathiophene Core: This step involves the cyclization of a suitable diene with sulfur to form the thiophene ring.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer properties. The tetrazole moiety is known for enhancing bioactivity and solubility, making it a valuable scaffold in drug design. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the thiophene ring enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds containing the tetrazole group. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties, contributing to their potential use in treating neurodegenerative diseases .
Pesticidal Activity
In the context of agricultural sciences, this compound has been investigated for its pesticidal properties. Its ability to act as a botanical pesticide could provide an eco-friendly alternative to conventional pesticides. Studies have demonstrated its efficacy against specific pests while minimizing environmental impact .
Plant Growth Regulation
Research into plant growth regulation has identified compounds similar to this one as potential growth promoters or inhibitors. The modulation of plant hormone pathways by these compounds can enhance crop yield and resilience against biotic stressors .
Development of Functional Materials
The unique structural characteristics of this compound make it suitable for developing functional materials. Its incorporation into polymers can lead to materials with enhanced thermal stability and electrical conductivity, useful in electronic applications .
Synthesis of Nanocomposites
Recent advancements have explored the use of this compound in synthesizing nanocomposites with enhanced mechanical and thermal properties. These materials can be utilized in various industrial applications ranging from packaging to construction .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(i) Tetrazole-Containing Compounds
Tetrazole derivatives are often used as carboxylic acid bioisosteres. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a tetrahydroimidazo-pyridine scaffold with a tetrazole-like nitrile group. Key differences include:
- Synthetic Complexity : The presence of a tetrazole ring in the target compound introduces challenges in regioselective synthesis, a common issue in tetrazole chemistry.
(ii) Thiophene-Based Analogues
Thiophene derivatives are prevalent in drug design (e.g., antifungals, anticonvulsants). The cyclopenta[b]thiophene moiety in the target compound differs from simpler thiophene systems by its fused bicyclic structure, which could enhance rigidity and receptor binding affinity.
(iii) Pharmacopeial Compounds
lists thiazole-containing molecules with ureido and hydroperoxy groups. While thiazoles and tetrazoles are both azoles, their electronic and steric profiles differ significantly. Thiazoles are more lipophilic, whereas tetrazoles offer hydrogen-bonding capabilities, impacting pharmacokinetic behavior.
Data Table: Hypothetical Comparison Based on Structural Analogues
Research Findings and Limitations
- Structural Analysis : The target compound’s crystallographic data (if available) could be refined using SHELX software, a standard tool for small-molecule crystallography.
- Spectroscopic Data : highlights the use of NMR and IR for characterizing complex heterocycles, which would apply to the target compound.
- Gaps in Evidence: No direct pharmacological or synthetic data on the target compound are provided, limiting a rigorous comparison.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H17N5O3S
- Molecular Weight : 359.403 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.29
The compound's biological activity can be attributed to its structural features, particularly the presence of the tetrazole ring and the dimethoxyphenyl group. These components are known to interact with various biological targets:
- Inhibition of Enzymatic Activity : The tetrazole moiety has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antioxidant Properties : The dimethoxyphenyl group may contribute to antioxidant activity, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting tumor growth. For instance, compounds containing the tetrazole ring have been reported to enhance the expression of detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased resistance against carcinogenic agents .
Neuroprotective Effects
Studies suggest that derivatives of this compound may possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the cyclopenta[b]thiophene core via cyclocondensation of thiophene derivatives with cyclopentanone precursors under acidic conditions.
Introduction of the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride .
Coupling of the dimethoxyphenyl group using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (reflux for cyclization steps), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–7.6 ppm for thiophene/dimethoxyphenyl) and tetrazole protons (δ 8.5–9.2 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 2100 cm⁻¹ (tetrazole C=N stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O₃S: 394.1142) .
- X-ray Crystallography (if available): Resolves bond angles and torsional strain in the cyclopenta[b]thiophene core .
Advanced Research Questions
Q. How can reaction yields be optimized for the tetrazole incorporation step, given steric hindrance from the dimethoxyphenyl group?
- Methodological Answer :
- Solvent Optimization : Use DMF or DMSO to stabilize transition states via dipole interactions .
- Catalysis : Employ Cu(I) catalysts (e.g., CuBr) to accelerate azide-alkyne cycloaddition .
- Temperature Gradients : Stepwise heating (60°C → 100°C) reduces side-product formation .
- Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, CuBr, 80°C | 72 | 98 |
| THF, No Catalyst, 60°C | 35 | 85 |
| DMSO, CuBr, 100°C | 68 | 97 |
Q. How can computational methods predict the compound’s metabolic stability and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Focus on tetrazole-thiophene interactions with heme iron .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks. Key parameters:
- logP : ~3.2 (moderate permeability)
- CYP3A4 Inhibition : High risk due to tetrazole’s electron-rich structure .
- Validation : Compare in silico results with in vitro microsomal assays .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis :
- Table 2 : Activity Comparison of Analogs
| Analog Substituent | IC₅₀ (μM) | Target Protein |
|---|---|---|
| 3,5-Dimethoxyphenyl | 0.12 | Kinase X |
| 3-Trifluoromethylphenyl | 0.45 | Kinase X |
| 4-Methoxyphenyl | 1.20 | Kinase X |
- Key Insight : Electron-donating groups (e.g., -OCH₃) enhance binding affinity to kinase ATP pockets .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH) to minimize variability .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly between studies?
- Methodological Answer :
- Factors Influencing Solubility :
Crystallinity : Amorphous forms (via rapid precipitation) exhibit higher solubility than crystalline forms .
pH-Dependent Ionization : Tetrazole’s pKa (~4.5) increases solubility in neutral buffers .
- Protocol Standardization : Use USP methods with controlled pH (e.g., phosphate buffer, pH 6.8) and sonication for dispersion .
Experimental Design Considerations
Q. What controls are essential for assessing in vitro cytotoxicity?
- Methodological Answer :
- Positive Controls : Doxorubicin (for apoptosis induction) .
- Negative Controls : Vehicle-only treatments (e.g., DMSO <0.1%) .
- Endpoint Assays : Combine MTT (mitochondrial activity) with caspase-3/7 luminescence assays to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
